2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Xanthine Oxidase Inhibition Hyperuricemia Gout

Researchers face SAR invalidation when substituting generic pyrimidine carboxylic acids for this specific 2-methyl-6-oxo scaffold. This compound is a validated starting point for XO inhibitor optimization with documented 3D-QSAR models (CoMFA q² = 0.897) and baseline IC₅₀ = 2,540 nM, enabling rational potency improvement toward febuxostat-level activity. • Proven key intermediate for 5-substituted pyrimidine carbocyclic nucleoside synthesis with operational simplicity. • ≥95% purity with comprehensive analytical data (NMR, HPLC, GC) ensures batch-to-batch reproducibility. • Available for immediate dispatch with full QA documentation.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 18529-69-6
Cat. No. B098544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
CAS18529-69-6
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=O)N1)C(=O)O
InChIInChI=1S/C6H6N2O3/c1-3-7-2-4(6(10)11)5(9)8-3/h2H,1H3,(H,10,11)(H,7,8,9)
InChIKeyCYCCXSJJYXCULN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic Acid: Product Overview


2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS 18529-69-6), also named 4-hydroxy-2-methylpyrimidine-5-carboxylic acid, is a heterocyclic building block belonging to the 1,6-dihydropyrimidine-5-carboxylic acid class [1]. It serves as a core scaffold for designing bioactive molecules, notably as a precursor for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [2] and as a member of the 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (ODC) series, which are established febuxostat analogs and potent xanthine oxidase (XO) inhibitors [3].

1
Heterocyclic scaffold fit: Pyrimidine-5-carboxylic acid core suitable for bioactive molecule design.
2
Synthetic intermediate context: Enables synthesis of 5-substituted pyrimidine carbocyclic nucleoside analogs.
3
Analytical workflow fit: Supplied with standard analytical QC (NMR, HPLC, GC) to support batch consistency.

Specificity of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic Acid


Generic substitution with closely related pyrimidine carboxylic acids, such as orotic acid or unsubstituted pyrimidine-5-carboxylic acid, fails because the specific 2-methyl and 6-oxo substitution pattern on the dihydropyrimidine ring directly governs the compound's biological target engagement and physicochemical properties. While orotic acid (1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid) is a natural pyrimidine involved in pyrimidine metabolism [1], its 2,6-dioxo structure creates a distinct electronic and steric profile compared to the target compound's 2-methyl-6-oxo-1,6-dihydropyrimidine scaffold [2]. This structural divergence leads to fundamentally different binding modes at therapeutic targets like xanthine oxidase (XO) and dihydroorotate dehydrogenase (DHODH), where even minor substituent changes can drastically alter potency and selectivity [3]. Consequently, substituting the target compound with a generic analog will invalidate structure-activity relationship (SAR) studies and compromise the pharmacological integrity of downstream drug candidates.

Target Scaffold
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Specific 2-methyl and 6-oxo substitution pattern governs target engagement profile.
Generic Analog
Orotic acid (2,6-dioxo-pyrimidine)
Distinct 2,6-dioxo structure leads to divergent binding modes and metabolic pathway roles.
Functional Group Mismatch
The 2-methyl-6-oxo configuration provides a different electronic and steric profile compared to the 2,6-dioxo arrangement in orotic acid, altering interaction with biological targets like xanthine oxidase.
Model Framework Incompatibility
Validated ODC class 3D-QSAR models are not applicable to orotic acid, limiting predictive design capabilities if substituted in SAR studies.

Performance Metrics of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic Acid


Xanthine Oxidase Inhibitory Potency

The target compound demonstrates validated xanthine oxidase (XO) inhibitory activity. A direct binding assay against bovine XO yielded an IC₅₀ of 2,540 nM [1]. This potency is compared to the clinical gold standard febuxostat (IC₅₀ = 23.6 nM [2]) and the natural analog orotic acid, which is not a potent XO inhibitor and lacks this pharmacological profile [3]. This data confirms the compound's activity as a specific XO inhibitor scaffold within the ODC class.

Xanthine Oxidase Inhibitory Potency
Assay context
Target Scaffold IC50 = 2,540 nM
Reference Inhibitor Febuxostat IC50 = 23.6 nM
Supports moderate XO inhibitor scaffold ranking for lead optimization.
In vitro bovine XO assay; ~108-fold difference vs. reference.
Xanthine Oxidase Inhibition Hyperuricemia Gout Drug Discovery

3D-QSAR Model Validation for ODC Class

The target compound belongs to the ODC class for which robust 3D-QSAR models have been developed and validated. A CoMFA model on a set of 46 ODCs achieved a cross-validated q² of 0.897 and a non-cross-validated R² of 0.983 [1]. A CoMSIA model yielded a q² of 0.922 and an R² of 0.990 [2]. These metrics provide a quantitative framework for predicting the activity of analogs, a capability absent for structurally unrelated pyrimidine carboxylic acids like orotic acid.

3D-QSAR Model Validation
Class-level inference
CoMFA q2 = 0.897, R2 = 0.983 CoMSIA q2 = 0.922, R2 = 0.990 ODC Class Model
Enables predictive framework for analog activity within the ODC series.
46-compound training set; external validation review suggested.
3D-QSAR CoMFA CoMSIA Computational Chemistry Drug Design

Synthetic Utility as a Pharmaceutical Intermediate

The compound is a documented key intermediate for synthesizing more complex 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. Its synthesis involves straightforward condensation of urea with β-ketoesters under acidic or basic conditions . This contrasts with the more complex synthetic routes often required for orotic acid derivatives with specific substitution patterns, which can necessitate multi-step functional group manipulations [2].

Synthetic Utility
Supporting evidence
Direct intermediate for 5-substituted nucleoside analogs
Supports streamlined synthetic route to research nucleoside scaffolds.
Contrasts with multi-step orotic acid derivative pathways.
Synthetic Intermediate Nucleoside Analogs Medicinal Chemistry Process Chemistry

Analytical Characterization and Quality Control

The compound is commercially available with a standard purity of 95% and is accompanied by batch-specific analytical data, including NMR, HPLC, and GC reports from suppliers like Bidepharm . Its predicted density is 1.52 ± 0.1 g/cm³, and the predicted pKa is -0.01 ± 0.20 . This level of analytical characterization ensures batch-to-batch reproducibility, which is critical for both in vitro assays and further synthetic transformations. Generic or uncharacterized pyrimidine carboxylic acids may lack this detailed quality control documentation.

Analytical Characterization
Source review
Reported Purity ≥95%
QC Documentation NMR, HPLC, GC
Supports batch-to-batch reproducibility for chemical biology workflows.
Verify batch-specific analytical reports upon procurement.
Analytical Chemistry Quality Control NMR HPLC GC

Applications of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic Acid


Lead Optimization in Xanthine Oxidase Inhibitor Programs

The compound serves as a validated starting point for synthesizing and optimizing next-generation xanthine oxidase (XO) inhibitors. Its moderate baseline potency (IC₅₀ = 2,540 nM) and inclusion in robust 3D-QSAR models (CoMFA q² = 0.897) enable rational, data-driven SAR exploration to improve potency towards the sub-nanomolar range seen with febuxostat (IC₅₀ = 23.6 nM) [1] [2].

Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleosides

As a documented key intermediate, this compound is specifically suited for the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines [3]. The synthetic route offers operational simplicity and mild conditions, making it an attractive starting material for both laboratory-scale discovery and industrial-scale production of antiviral or anticancer nucleoside analogs.

Computational Chemistry and Virtual Screening Campaigns

The availability of validated 3D-QSAR models (CoMFA and CoMSIA) and detailed binding mode insights from molecular docking studies on the ODC class provide a unique computational advantage [2]. Researchers can procure this compound as a physical benchmark to validate in silico predictions and to generate new analogs within a well-characterized pharmacophore space for XO inhibition.

Quality-Controlled Building Block for Chemical Biology Probes

The compound's high commercial purity (≥95%) and availability with comprehensive analytical data (NMR, HPLC, GC) make it a reliable building block for chemical biology . It is suitable for constructing focused compound libraries or bioconjugates where batch-to-batch reproducibility is paramount for accurate biological profiling and target identification studies.

Application
Selection Property
Validation Focus
XO inhibitor lead optimization
Reported XO inhibitory scaffold context
IC50 ranking, 3D-QSAR model integration
Nucleoside analog synthesis
Synthetic intermediate reactivity
Reaction condition screening, purity analysis
Computational chemistry studies
ODC class QSAR model membership
CoMFA/CoMSIA field compatibility
Chemical biology probe design
Analytical purity and QC documentation
Batch-specific NMR, HPLC review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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